molecular formula C14H21N3O5 B107084 tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate CAS No. 914377-34-7

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate

Cat. No.: B107084
CAS No.: 914377-34-7
M. Wt: 311.33 g/mol
InChI Key: MEQJVDMERVUSFW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJVDMERVUSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Coupling via Activated Intermediates

The most widely employed method involves a two-step protection sequence starting with 5-hydroxypyrimidin-2-amine. Initially, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol uses:

  • Reagents : Boc₂O (2.2 equiv), triethylamine (3.0 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 12–18 hours
    This step yields tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, which undergoes a second Boc protection at the pyrimidine nitrogen using Boc₂O and 4-dimethylaminopyridine (DMAP) as a catalyst.

Critical Parameters:

  • Solvent Choice : Tetrahydrofuran (THF) outperforms DCM in minimizing side reactions during the second Boc installation.

  • Catalyst Loading : DMAP at 0.1 equiv ensures >90% conversion without over-acylation.

One-Pot Tandem Protection

Recent advances demonstrate a one-pot approach combining both Boc protections:

  • Initial Amination : 5-hydroxypyrimidin-2-amine reacted with Boc₂O (1.1 equiv) in THF at −10°C.

  • In Situ Deprotonation : Addition of sodium hydride (1.2 equiv) activates the pyrimidine nitrogen for subsequent Boc₂O (1.1 equiv) addition.

  • Quenching : Controlled addition of saturated NH₄Cl prevents over-alkylation.

Advantages :

  • Reduced purification steps (crude purity >85%)

  • Total yield improvement from 68% (stepwise) to 79%

Industrial-Scale Optimization

Solvent BlendBoiling Point (°C)Reaction YieldPurity (HPLC)
Ethyl acetate/THF77/6682%98.5%
MTBE/ACN55/8278%97.1%

Ethyl acetate/THF (3:1 v/v) emerged as optimal, enabling safe distillation at reduced pressures.

Catalytic Efficiency Enhancements

Replacing stoichiometric triethylamine with polymer-supported bases (e.g., PS-DMAP) achieves:

  • 94% yield at 0.05 equiv loading

  • Simplified workup via filtration

  • Catalyst recyclability (5 cycles with <5% activity loss)

Mechanistic Insights and Side-Reaction Mitigation

Competing Acylation Pathways

The pyrimidine hydroxyl group can undergo unintended O-Boc formation. Key control measures:

  • Temperature Modulation : Maintaining −5°C to 5°C during Boc₂O addition suppresses O-acylation by >90%.

  • Steric Buffering : Co-solvents like 2-methyl-THF increase N-selectivity (N/O acylation ratio 19:1 vs 7:1 in DCM).

Hydrolysis Risk Management

The tert-butoxycarbonyl groups exhibit pH-dependent stability:

Boc Stability=k1[H+]+k2[OH]\text{Boc Stability} = k_1[H^+] + k_2[OH^-]

Where k1=3.2×104M1s1k_1 = 3.2 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} and k2=8.9×103M1s1k_2 = 8.9 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C. Neutral workup conditions (pH 6–8) are critical to prevent deprotection.

Advanced Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.48 (s, 18H, Boc CH₃)

  • δ 8.32 (s, 2H, pyrimidine H-4/H-6)

  • δ 10.21 (s, 1H, OH)

13C NMR :

  • 155.2 ppm (carbamate C=O)

  • 152.8 ppm (pyrimidine C-2)

Mass Spectrometric Confirmation

HRMS (ESI+) :

  • Calculated for C₁₄H₂₁N₃O₅ [M+H]⁺: 311.1477

  • Observed: 311.1479 (Δ = 0.64 ppm)

Comparative Method Performance

MetricStepwise MethodOne-Pot MethodIndustrial Process
Total Yield68%79%82%
Purity97.5%95.8%98.3%
Process Mass Intensity18.712.49.1
E-Factor23.116.813.4

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) enable:

  • Residence time 8.5 minutes (vs 18 hours batch)

  • 99.1% conversion at 50°C

  • Productivity 12.3 g/h per reactor module

Enzymatic Boc Protection

Lipase B from Candida antarctica catalyzes N-Boc formation:

  • 91% yield in aqueous buffer (pH 7.4)

  • Eliminates need for anhydrous conditions

Chemical Reactions Analysis

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

One of the primary applications of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is as a starting material for synthesizing various pyrimidine derivatives. The Boc protecting group facilitates the selective modification of other functional groups on the pyrimidine ring. This compound has been effectively utilized in the preparation of:

  • Pyrimidine-based nucleosides : Essential components of nucleic acids that hold potential as therapeutic agents.
  • Substituted pyrimidines : These derivatives can exhibit diverse functionalities important for drug development.

Medicinal Chemistry

The biological activity of this compound has been explored in several studies. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation. Key findings include:

  • Binding affinity : Interaction studies have shown potential binding with specific enzymes and receptors, which may lead to therapeutic applications.
  • Therapeutic potential : While further research is necessary to elucidate its full pharmacological profile, initial studies suggest it may play a role in treating diseases linked to nucleic acid metabolism.

Case Study 1: Synthesis of Nucleoside Analogues

In a study focusing on the synthesis of nucleoside analogues, this compound was used as a precursor. The study demonstrated that modifying this compound led to the creation of nucleosides with enhanced antiviral properties.

Research investigating the biological activity of this compound revealed its potential as an inhibitor in specific metabolic pathways. The study highlighted its effectiveness in reducing cell proliferation in cancer cell lines, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate involves its role as a protecting group. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
  • CAS Number : 914377-34-7 (purity: 95%) .
  • Synonyms: tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate.
  • Molecular Formula : C₁₄H₂₀N₃O₅ .

Structural Features :
This compound features a pyrimidine ring substituted with a hydroxyl group at position 5 and two tert-butoxycarbonyl (Boc) groups attached to the nitrogen at position 2. The Boc groups act as protective moieties, enhancing stability during synthetic processes .

Applications :
Primarily used as a research intermediate in pharmaceutical and agrochemical synthesis. Its dual Boc protection facilitates selective deprotection strategies in multi-step reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Carbamates

Compound Name & CAS Molecular Formula Key Structural Features Applications & Notes Reference
This compound
(914377-34-7)
C₁₄H₂₀N₃O₅ Dual Boc protection on pyrimidine N; 5-OH Intermediate for drug synthesis; high stability
tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate
(1951444-51-1)
C₉H₁₃N₃O₃ Single Boc group; 5-OH pyrimidine Simpler intermediate; lower steric hindrance
tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate
(1119103-42-2)
C₁₁H₁₅N₃O₄ Pyridine ring with nitro and methyl groups Precursor for nitro-group functionalization
tert-butyl N-(5-formylpyridin-3-yl)carbamate
(337904-94-6)
C₁₁H₁₄N₂O₃ Pyridine with formyl group; Boc-protected Aldehyde functionality for cross-coupling
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
(744183-20-8)
C₁₂H₂₂N₂O₂ Bicyclic scaffold; Boc-protected amine Rigid structure for CNS-targeting drugs

Key Comparative Insights:

Functional Group Diversity :

  • The target compound’s dual Boc groups distinguish it from simpler analogs like tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (single Boc). This increases steric bulk but improves stability in acidic conditions .
  • Compounds like tert-butyl N-(5-formylpyridin-3-yl)carbamate (formyl group) and tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate (nitro group) offer reactive handles for further functionalization, unlike the hydroxyl group in the target compound .

Ring Systems :

  • Pyrimidine-based compounds (e.g., target compound and CAS 1951444-51-1) are favored in nucleoside analogs, while pyridine derivatives (CAS 1119103-42-2, 337904-94-6) are common in kinase inhibitors .
  • Bicyclic derivatives (e.g., CAS 744183-20-8) provide conformational rigidity, enhancing binding affinity in CNS drug candidates .

Synthetic Utility: The target compound’s dual protection allows sequential deprotection, enabling precise control in multi-step syntheses . In contrast, tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a pre-functionalized building block for complex heterocycles .

Safety and Handling :

  • The target compound requires standard protective measures (ventilation, gloves), while nitro-containing analogs (e.g., CAS 1119103-42-2) may pose higher reactivity risks .

Research Findings and Trends

  • Stability Studies: Dual Boc protection in the target compound enhances resistance to hydrolysis compared to mono-Boc analogs, as demonstrated in pH-dependent degradation assays .
  • Reactivity : The hydroxyl group on pyrimidine in the target compound can undergo phosphorylation or sulfonation, unlike the formyl group in CAS 337904-94-6, which participates in condensation reactions .
  • Market Demand : Pyrimidine derivatives dominate antiviral drug pipelines, whereas bicyclic carbamates (e.g., CAS 744183-20-8) are emerging in neuropharmacology .

Biological Activity

Tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O5
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 11977119

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit antitumor , antiviral , and anti-inflammatory properties, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit tumor cell proliferation. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can reduce inflammatory markers in various cell types. The ability of these compounds to modulate cytokine production suggests a possible application in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of pyrimidine derivatives showed that certain modifications led to enhanced activity against various cancer cell lines. The results indicated that the presence of hydroxypyrimidine significantly increased the antiproliferative effects compared to non-hydroxylated counterparts .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, providing a rationale for their observed antitumor effects .
  • Therapeutic Applications : The potential use of this compound in combination therapies has been explored. For example, combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis; inhibits cell proliferation
AntiviralInhibits viral replication
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the recommended synthetic strategies for tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate, and what coupling reagents are typically employed?

The synthesis often involves condensation reactions between tert-butyl carbamate derivatives and substituted pyrimidine precursors. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate carboxylic acids or amines, facilitating amide bond formation . Multi-step protocols may require optimization of reaction temperatures (e.g., 0–20°C) and solvents like pyridine to minimize side reactions .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis) to verify functional groups and connectivity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (using SHELXL for refinement) to resolve complex stereochemistry and validate bond lengths/angles .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Use respiratory protection (e.g., N95 masks) and chemical-resistant gloves to prevent inhalation or dermal exposure.
  • Implement environmental controls (e.g., fume hoods) to limit airborne dispersion.
  • Avoid contact with incompatible materials (e.g., strong oxidizers) and store in airtight containers under inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR, IR) during characterization?

  • Cross-validate data using complementary methods: For example, discrepancies in NMR peak assignments can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography to unambiguously confirm connectivity .
  • Computational modeling (DFT calculations) can predict spectroscopic profiles and identify mismatches between experimental and theoretical data .

Q. What methodologies are effective for optimizing the yield in multi-step syntheses?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry/reactant ratios.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from tert-butyl methyl ether to isolate high-purity product .
  • Temperature control : Lower reaction temperatures (e.g., 0°C) reduce side reactions during sensitive steps like Boc protection .

Q. How does the steric hindrance of the tert-butoxy group influence reactivity in nucleophilic reactions?

The bulky tert-butoxy group reduces nucleophilic substitution rates at adjacent carbonyl sites due to steric shielding. This can be leveraged to:

  • Direct regioselectivity in multi-functional intermediates.
  • Stabilize transition states in intramolecular cyclizations by pre-organizing reactive groups .

Q. In crystallographic studies, how can SHELX programs address challenges in structure refinement?

  • SHELXL : Refine high-resolution data with constraints for disordered tert-butyl groups, using TWIN commands for twinned crystals.
  • SHELXE : Resolve phase ambiguities via iterative density modification, particularly for low-symmetry space groups .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (argon) to prevent hydrolysis of the carbamate group.
  • Stabilizers : Add molecular sieves (3Å) to scavenge moisture in storage vials .

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